

Technical Whitepaper: Antifungal Spectrum of Activity of Unii-qhk6Z47gtg (TB-500)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Unii-qhk6Z47gtg**

Cat. No.: **B612521**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the publicly available information regarding the antifungal properties of the peptide identified as **Unii-qhk6Z47gtg**. Extensive literature searches have revealed limited specific data on its direct antifungal spectrum of activity.

Introduction and Identification of Unii-qhk6Z47gtg

The identifier **Unii-qhk6Z47gtg** refers to a synthetic peptide commonly known as TB-500. TB-500 is a synthetic version of a fragment of the naturally occurring 43-amino acid protein, thymosin beta-4 (T β 4). The primary and well-documented biological activities of TB-500 and T β 4 are centered on tissue regeneration, wound healing, and anti-inflammatory effects. While some literature suggests potential antimicrobial properties, specific and quantitative data on its antifungal spectrum are scarce.

Chemical and Physical Properties of **Unii-qhk6Z47gtg** (TB-500):

- Molecular Formula: C₃₈H₆₈N₁₀O₁₄
- Amino Acid Sequence: Ac-Leu-Lys-Lys-Thr-Glu-Thr-Gln-OH
- Molecular Weight: 889.0 g/mol

Antifungal Spectrum of Activity: Quantitative Data

Despite claims of "direct antibacterial and antifungal properties" for TB-500 in some commercial literature, peer-reviewed scientific studies providing quantitative data on its antifungal spectrum of activity are not readily available. Therefore, the following tables are presented as templates for researchers to populate with their own experimental data.

Table 1: Minimum Inhibitory Concentration (MIC) of **Unii-qhk6Z47gtg** against Pathogenic Fungi

Fungal Species	Strain	MIC (µg/mL)	MIC50 (µg/mL)	MIC90 (µg/mL)	Reference
Candida albicans	ATCC 90028	No data available	No data available	No data available	
Candida glabrata	ATCC 90030	No data available	No data available	No data available	
Candida parapsilosis	ATCC 22019	No data available	No data available	No data available	
Cryptococcus neoformans	H99	No data available	No data available	No data available	
Aspergillus fumigatus	Af293	No data available	No data available	No data available	
Other	No data available	No data available	No data available		

Table 2: Minimum Fungicidal Concentration (MFC) of **Unii-qhk6Z47gtg** against Pathogenic Fungi

Fungal Species	Strain	MFC (µg/mL)	Reference
Candida albicans	ATCC 90028	No data available	
Candida glabrata	ATCC 90030	No data available	
Aspergillus fumigatus	Af293	No data available	
Other		No data available	

Indirect Antifungal and Antimicrobial Effects

While direct antifungal activity data is lacking, some studies on the parent molecule, thymosin beta-4, suggest indirect mechanisms that could contribute to antifungal outcomes.

- **In Vivo Reduction of Fungal Burden:** A study on mice infected with *Aspergillus fumigatus* demonstrated that administration of thymosin beta-4 reduced fungal growth in the lungs and significantly increased survival rates. This suggests an in vivo effect, which could be mediated by potentiating the host's immune response, such as enhancing phagocytosis and fungal killing by effector cells.
- **Upregulation of Antimicrobial Peptides:** Research on bacterial keratitis caused by *Pseudomonas aeruginosa* showed that while thymosin beta-4 did not exhibit direct bactericidal activity in Minimum Inhibitory Concentration (MIC) assays, it did upregulate the expression of antimicrobial peptides (AMPs) and related molecules in human corneal epithelial cells. This indicates an indirect antimicrobial effect by stimulating the innate immune system.

Experimental Protocols

Detailed experimental protocols for determining the antifungal spectrum of **Unii-qhk6Z47gtg** are not described in the literature. The following represents a standard methodology based on Clinical and Laboratory Standards Institute (CLSI) guidelines that can be adapted for this purpose.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

- Preparation of Fungal Inoculum:

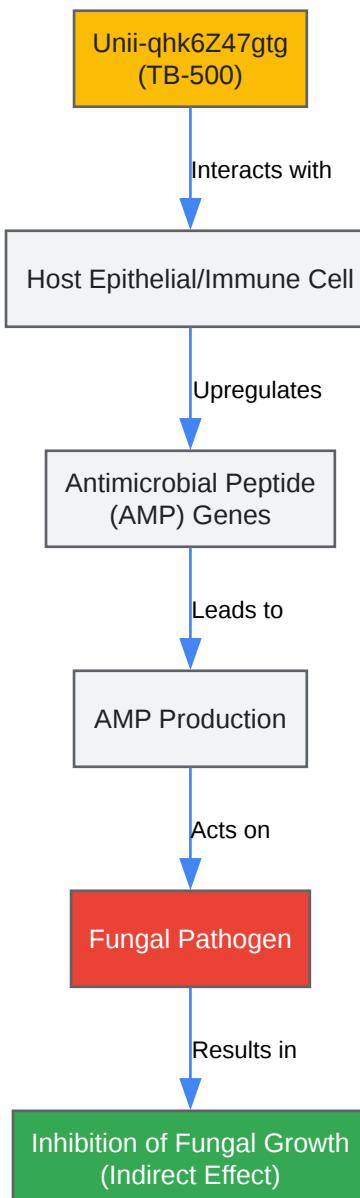
- Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
- Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration.
- Preparation of **Unii-qhk6Z47gtg** (TB-500) Dilutions:
 - A stock solution of TB-500 is prepared in a suitable solvent (e.g., sterile water or DMSO).
 - Serial twofold dilutions are prepared in 96-well microtiter plates using RPMI 1640 medium.
- Inoculation and Incubation:
 - The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted peptide.
 - Plates are incubated at 35°C for 24-48 hours.
- MIC Determination:
 - The MIC is defined as the lowest concentration of the peptide that causes a significant inhibition of visible fungal growth compared to the growth control well.

Determination of Minimum Fungicidal Concentration (MFC)

- Subculturing:
 - Following MIC determination, an aliquot from each well showing no visible growth is subcultured onto an agar plate.
- Incubation:
 - The agar plates are incubated at 35°C for 24-48 hours.
- MFC Determination:

- The MFC is the lowest concentration of the peptide that results in no fungal growth or a $\geq 99.9\%$ reduction in the initial inoculum.

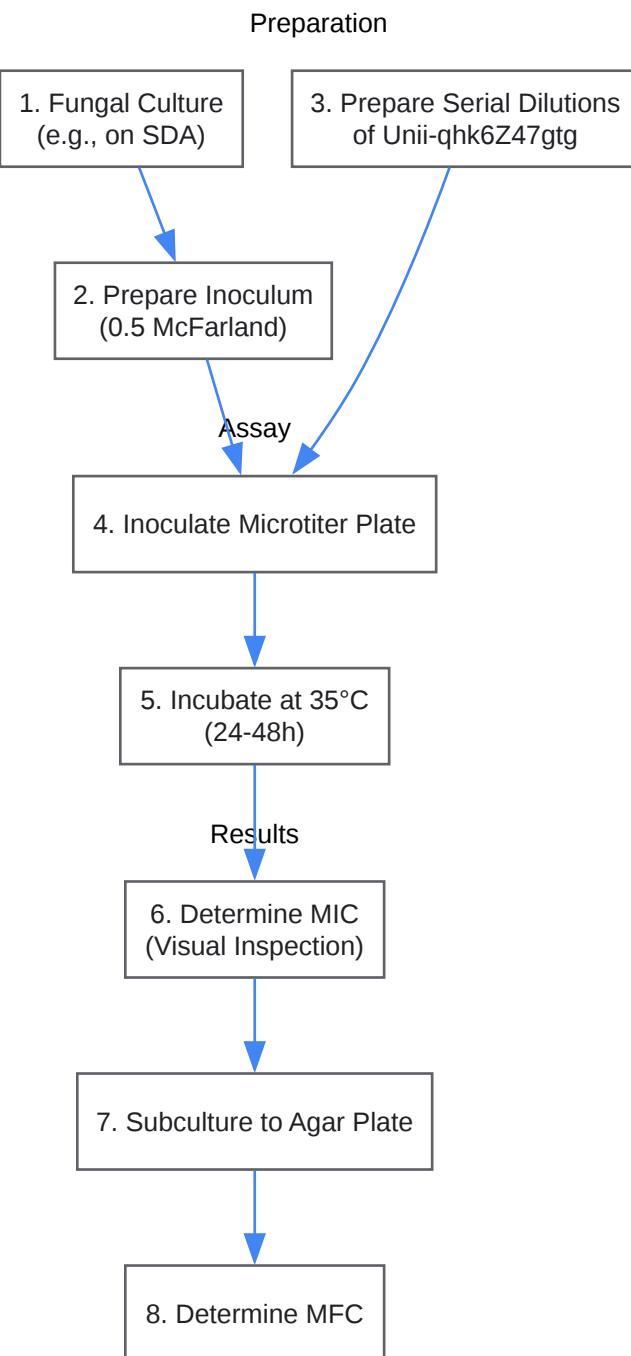
Signaling Pathways and Mechanism of Action


The known signaling pathways associated with thymosin beta-4 and its fragments like TB-500 are primarily related to their regenerative and anti-inflammatory functions, not direct antifungal activity. A direct fungicidal or fungistatic mechanism has not been elucidated.

Known Signaling Pathways:

- Actin Sequestration: TB-500 binds to G-actin, preventing its polymerization into F-actin. This regulation of the actin cytoskeleton is crucial for cell motility, which is a key component of wound healing.
- Anti-inflammatory Signaling: Thymosin beta-4 can downregulate the NF- κ B pathway, leading to a reduction in the production of pro-inflammatory cytokines.
- Tissue Repair and Regeneration: T β 4 can regulate pathways such as PI3K/Akt/eNOS and Notch during tissue repair.

Hypothetical Antifungal Mechanism of Action Workflow


The following diagram illustrates a hypothetical workflow for how TB-500 might exert an indirect antifungal effect based on the available literature.

[Click to download full resolution via product page](#)

Caption: Hypothetical indirect antifungal mechanism of **Unii-qhk6Z47gtg (TB-500)**.

Experimental Workflow for Antifungal Susceptibility Testing

[Click to download full resolution via product page](#)

Caption: Standard workflow for in vitro antifungal susceptibility testing.

Conclusion

Unii-qhk6Z47gtg, identified as the synthetic peptide TB-500, is a well-researched molecule for its regenerative and anti-inflammatory properties. While there are some indications of potential antimicrobial and antifungal effects, primarily through indirect mechanisms such as modulating the host immune response, there is a significant lack of direct, quantitative evidence to establish its antifungal spectrum of activity. Further research, including systematic in vitro susceptibility testing against a broad panel of fungal pathogens, is required to elucidate any direct antifungal properties of this peptide.

- To cite this document: BenchChem. [Technical Whitepaper: Antifungal Spectrum of Activity of Unii-qhk6Z47gtg (TB-500)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b612521#unii-qhk6z47gtg-antifungal-spectrum-of-activity>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com